Nanomolar MCHR2 Antagonism: Potency Differentiation vs. Closest Analogs
This compound demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, measured in a CHO cell-based calcium flux assay [1]. This activity places it among the most potent MCHR2 antagonists reported in its structural class. For comparison, a closely related benzamide analog bearing a 2-methyl substitution exhibited significantly reduced MCHR1 binding affinity (IC50 = 899 nM) [2], representing an 899-fold difference in potency for related MCH receptor subtypes. The specific 5-chloro-2-hydroxy-3-methyl substitution pattern appears critical for achieving this high-affinity interaction with MCHR2.
| Evidence Dimension | Receptor Antagonism Potency (MCHR2) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Benzamide analog (2-Me substituted): IC50 = 899 nM at MCHR1 |
| Quantified Difference | 899-fold higher potency (target compound at MCHR2 vs. comparator at MCHR1) |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux |
Why This Matters
Procurement of the exact substitution pattern ensures access to the nanomolar MCHR2 antagonist activity profile required for GPCR research programs.
- [1] BindingDB. (2025). BDBM50360708. Affinity Data: IC50 = 1 nM for human MCHR2 antagonist activity. View Source
- [2] BindingDB. (2025). BDBM50106425. Affinity Data: IC50 = 899 nM for human MCHR1. View Source
